Product packaging for Isopropyl 3-aminopropanoate hydrochloride(Cat. No.:CAS No. 51871-17-1)

Isopropyl 3-aminopropanoate hydrochloride

Cat. No.: B3426309
CAS No.: 51871-17-1
M. Wt: 167.63 g/mol
InChI Key: ZFJJVRUMTOXLAG-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Ester Chemistry and Derivatives of β-Alanine

Isopropyl 3-aminopropanoate hydrochloride, with the chemical formula C₆H₁₄ClNO₂, is the hydrochloride salt of the isopropyl ester of β-alanine. smolecule.com Amino acids are fundamental molecules containing both an amine and a carboxyl functional group. Their esters, such as Isopropyl 3-aminopropanoate, are derivatives where the hydroxyl group of the carboxylic acid is replaced by an alkoxy group, in this case, an isopropoxy group.

This compound is specifically a derivative of β-alanine, a naturally occurring beta-amino acid where the amino group is at the β-position (the second carbon) from the carboxyl group. Unlike the 20 common α-amino acids, β-alanine is not used in protein synthesis but plays a crucial role as a precursor to the synthesis of carnosine, a dipeptide found in muscle and brain tissue. The esterification of β-alanine to form compounds like this compound modifies its chemical properties, such as solubility and reactivity, making it a valuable tool in organic synthesis.

The hydrochloride form of the compound enhances its stability and water solubility, which are advantageous characteristics for its application in various chemical reactions.

Overview of its Foundational Role as a Synthetic Intermediate and Building Block in Academic Disciplines

The utility of this compound lies in its bifunctional nature, possessing a primary amine and an ester group. This allows it to serve as a versatile building block in the synthesis of more complex molecules across several disciplines.

In medicinal chemistry , it is employed as a precursor for the synthesis of pharmaceutical compounds. smolecule.com Its structure can be incorporated into larger molecules to introduce a flexible three-carbon spacer with a terminal amine, which can be crucial for biological activity. It is also utilized in the preparation of prodrugs, where the compound is attached to a drug molecule to improve its delivery, solubility, or stability in the body. smolecule.com

In the field of organic chemistry , this compound serves as a key intermediate for the creation of a variety of organic molecules. The amine group can undergo reactions such as acylation, alkylation, and arylation, while the ester group can be hydrolyzed or converted to other functional groups.

In polymer chemistry , amino acid esters can act as initiators or monomers in polymerization reactions. This compound, for instance, has been identified as a potential initiator in radical polymerization, enabling the production of polymers with specific properties. smolecule.com

The following tables provide a summary of the chemical properties of this compound and a comparison with a similar compound, L-alanine isopropyl ester hydrochloride.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 51871-17-1 smolecule.com
Molecular Formula C₆H₁₄ClNO₂ smolecule.com
Molecular Weight 167.63 g/mol smolecule.comscbt.com
IUPAC Name propan-2-yl 3-aminopropanoate;hydrochloride smolecule.com
Physical State Solid (predicted)
Melting Point Data not available

Table 2: Data for the Structurally Similar Compound L-Alanine Isopropyl Ester Hydrochloride

PropertyValue
CAS Number 62062-65-1 tcichemicals.com
Molecular Formula C₆H₁₃NO₂·HCl tcichemicals.com
Molecular Weight 167.63 g/mol tcichemicals.com
Physical State Solid tcichemicals.com
Melting Point 85 °C tcichemicals.com
Appearance White to Orange to Green powder to crystal tcichemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO2 B3426309 Isopropyl 3-aminopropanoate hydrochloride CAS No. 51871-17-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 3-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(2)9-6(8)3-4-7;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJJVRUMTOXLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655349
Record name Propan-2-yl beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39825-36-0, 51871-17-1
Record name Propan-2-yl beta-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl 3-aminopropanoate hydrochloride
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Advanced Synthetic Methodologies for Isopropyl 3 Aminopropanoate Hydrochloride

Esterification-Based Synthetic Routes

The most common approach to synthesizing Isopropyl 3-aminopropanoate hydrochloride is through the esterification of 3-aminopropanoic acid (also known as β-alanine) with isopropanol (B130326). This reaction is typically acid-catalyzed and is a subset of the well-established Fischer esterification method. masterorganicchemistry.com

Acid-catalyzed esterification is a reversible reaction where a carboxylic acid reacts with an alcohol to form an ester and water. masterorganicchemistry.comlibretexts.org To drive the equilibrium towards the product side, an excess of one reactant, typically the alcohol, is used, and the reaction is facilitated by a catalyst. masterorganicchemistry.comlibretexts.org

Thionyl chloride (SOCl₂) is a highly effective reagent for the synthesis of amino acid esters. nih.govchemicalbook.com In this method, thionyl chloride is typically added dropwise to a cooled suspension of the amino acid in an excess of the alcohol, in this case, isopropanol. chemicalbook.comresearchgate.net The reaction mixture is then stirred, often overnight at room temperature, to ensure completion. chemicalbook.com

The role of thionyl chloride is to convert the carboxylic acid into a more reactive acyl chloride intermediate, which then readily reacts with the alcohol. quora.com An alternative viewpoint is that thionyl chloride reacts with the alcohol to form an intermediate which facilitates the esterification. researchgate.net This method is advantageous due to its high efficiency, often resulting in good to excellent yields of the desired ester hydrochloride. nih.govchemicalbook.com A patent for the synthesis of the closely related L-alanine isopropyl ester hydrochloride reports a yield of 87% using this method. chemicalbook.com

A classic and direct method for acid-catalyzed esterification involves passing dry hydrogen chloride (HCl) gas through a suspension of the amino acid in the alcohol. google.com This procedure, a direct application of the Fischer-Speier method, protonates the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com

In a typical procedure, dry HCl gas is bubbled through a cooled solution of 3-aminopropanoic acid in isopropanol. google.comprepchem.com The mixture may be heated for several hours to increase the reaction rate. google.com Upon completion, the product is obtained directly as its hydrochloride salt. While effective, this method can require specialized equipment to handle the corrosive HCl gas. libretexts.org

To overcome issues associated with corrosive and difficult-to-handle homogeneous catalysts like H₂SO₄ and gaseous HCl, research has focused on solid acid catalysts. researchgate.netnih.gov These heterogeneous catalysts are easily separated from the reaction mixture, can often be recycled, and are generally more environmentally benign. nih.govajol.info

Alumina (B75360) (Al₂O₃) has proven to be an effective catalyst in this context. A patented method for synthesizing L-alanine isopropyl ester hydrochloride utilizes alumina in conjunction with a small amount of thionyl chloride. google.com This process significantly reduces the amount of corrosive thionyl chloride required compared to traditional methods. google.com The use of alumina allows for its recovery and reuse, and the isopropanol can also be recycled multiple times, making the process more economical and sustainable. google.com This method reports high purity (up to 99%) and yields (up to 92.5%). google.com

Other metal oxides and supported catalysts are also under investigation. Tungsten oxide supported on amorphous silica (B1680970) has been studied for the esterification of acetic acid, demonstrating the potential of supported metal oxides in these reactions. mdpi.com Similarly, alumina sulfuric acid (ASA), where sulfuric acid is immobilized on an alumina surface, has been used for esterification under solvent-free conditions. researchgate.net

Table 1: Comparison of Catalytic Methods for Isopropyl Ester Synthesis

Catalyst System Reactants Conditions Yield Purity Source
Alumina (Al₂O₃) / Thionyl Chloride L-Alanine, Isopropanol 20°C, then 40°C for 24h 92.5% 99.4% google.com
Thionyl Chloride L-Alanine HCl, Isopropanol 0°C, then RT overnight 87% Not Specified chemicalbook.com

Note: Data for L-alanine isopropyl ester and general esterification are used as representative examples due to their close structural and reactive similarity.

Regardless of the esterification method used, the final step involves the formation of the stable hydrochloride salt. The isopropyl 3-aminopropanoate ester is a basic compound due to its primary amine group. Protonation of this amine with an acid yields the corresponding ammonium (B1175870) salt, in this case, the hydrochloride. mdpi.com

This can be achieved in several ways. One common method involves adjusting the pH of the reaction mixture to the acidic range by adding an acid like 2N HCl after the esterification is complete. google.com The mixture is then typically concentrated and cooled, often with the addition of a non-polar solvent like diethyl ether, to induce crystallization of the hydrochloride salt. google.com

A novel, solvent-free approach has also been described where the amino acid isopropyl ester is mixed directly with an acid at room temperature. mdpi.com After mixing, the resulting salt is simply dried under reduced pressure. mdpi.com This method avoids the use of organic solvents in the final purification step, aligning with green chemistry principles. mdpi.com

Acid-Catalyzed Esterification of 3-Aminopropanoic Acid with Isopropanol

Exploring Alternative and Novel Synthetic Pathways

Beyond traditional Fischer esterification, other synthetic routes are being explored. One notable alternative involves the use of trimethylchlorosilane (TMSCl). The TMSCl/methanol system has been shown to be an efficient reagent for the esterification of various amino acids, producing the corresponding methyl ester hydrochlorides in good to excellent yields under mild, room-temperature conditions. nih.gov This method is advantageous due to its simple operation and workup. nih.gov The synthesis of amino acid isopropyl esters has also been successfully carried out using TMSCl as a safer chlorinating agent compared to thionyl chloride. mdpi.com

Other innovative but less common methods include the use of supercritical alcohols. Carrying out the esterification in the presence of a supercritical alcohol can significantly alter reaction conditions and may offer advantages in terms of reaction time and yield, although it requires high-pressure equipment. google.com The use of simple, recyclable zinc(II) salt catalysts also represents a promising green alternative, combining the efficiency of homogeneous catalysis with the ease of separation of heterogeneous systems. nih.gov

Amination Strategies for Propanoate Systems

The introduction of an amino group into a propanoate framework is a critical step in the synthesis of this compound. Various amination strategies have been developed to achieve this transformation efficiently. One common method involves the reaction of a suitable precursor, such as isopropyl 3-bromopropanoate, with an ammonia (B1221849) equivalent. The Gabriel synthesis, a classic method for forming primary amines, can be adapted for this purpose, although it often suffers from poor atom economy. rsc.org To address this, novel approaches focusing on the direct cycle between a coproduct and a reactant have been developed to improve the atom economy of Gabriel-type amine syntheses. rsc.org

Another strategy involves the direct amination of biomass-derived oxygenates, which are becoming increasingly available. acs.org This approach offers a renewable route to amines and their derivatives. For instance, the amination of ethylene (B1197577) glycol in the presence of ammonia over ruthenium-based catalysts has been reported. acs.org These methods often require optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to achieve high yields and selectivity.

Transition metal-catalyzed allylic amination represents a powerful tool for the synthesis of chiral amines. researchgate.net Catalysts based on palladium, rhodium, and iridium have been extensively studied, each exhibiting distinct mechanistic and regiochemical preferences. researchgate.net The development of asymmetric allylic amination methods, utilizing chiral ligands, allows for the enantioselective synthesis of α-chiral allylamines. researchgate.net

Enzymatic Synthesis Approaches for Related Aminoalkyl Ammonium Salts

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. For the production of aminoalkyl ammonium salts, enzymes such as transaminases and oxidases are of particular interest. For example, D-amino acid oxidase from porcine kidney has been used for the synthesis of imines from primary amines, which can then be converted to the corresponding ammonium salts. mdpi.com

The stereoselectivity of enzymes is a key advantage, enabling the synthesis of enantiomerically pure compounds. acs.orgnih.gov Multi-enzyme cascade reactions have been developed to synthesize all four possible stereoisomers of phenylpropanolamine with excellent enantio- and diastereoselectivity. nih.gov This approach combines the activities of alcohol dehydrogenases and ω-transaminases to achieve the desired stereochemical outcome. nih.gov The optimization of such cascade reactions involves careful selection of enzymes and reaction conditions to maximize the yield and stereoselectivity of the target product. nih.gov

Recent research has also explored the use of ammonium salts derived from amino acids as plant regulators, highlighting the diverse applications of these compounds. rsc.org The synthesis of these salts is often straightforward and environmentally friendly. rsc.org

Stereoselective Synthesis and Chiral Control in Amino Acid Ester Production

The stereochemistry of amino acid esters is crucial for their biological activity and application in pharmaceuticals and other bioactive molecules. acs.org Consequently, significant research has focused on the development of stereoselective synthetic methods.

Strategies for Enantiomerically Pure (S)- and (R)-Stereoisomers of Related Aminopropanoate Derivatives

The synthesis of enantiomerically pure aminopropanoate derivatives often relies on the use of chiral auxiliaries or catalysts. Chiral pool α-amino acids are valuable starting materials for the synthesis of a wide range of natural products and their derivatives. researchgate.netnih.gov The inherent chirality of these amino acids can be used to induce asymmetry in subsequent reactions.

One notable example is the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic. sigmaaldrich.com This synthesis features a catalytic asymmetric hydrogenation step using a chiral DM-SEGPHOS-Ru(II) complex to establish the desired stereochemistry with high diastereoselectivity and enantiomeric excess. sigmaaldrich.com Another key transformation is an SN2 substitution with methylamine (B109427) that proceeds with inversion of configuration. sigmaaldrich.com

The synthesis of (R)-3-Aminotetradecanoic acid (iturinic acid) has been achieved through a stereospecific route starting from dodecanoyl chloride. researchgate.net This approach highlights the development of novel methodologies for accessing specific enantiomers of β-amino acids.

Investigation of Chiral Induction and Diastereoselective Synthesis

Chiral induction, where a chiral center in a molecule influences the stereochemical outcome of a reaction at a different site, is a fundamental concept in asymmetric synthesis. researchgate.net Substrate-controlled asymmetric reactions, induced by the chirality of α-amino acid templates, have been successfully applied in the synthesis of various natural products. researchgate.netnih.gov

For instance, the chirality of serine has been shown to direct the diastereoselective formation of a key intermediate in the synthesis of (+)-erysotramidine. nih.gov The high diastereoselectivity is attributed to the minimization of non-bonding interactions in the transition state. nih.gov Similarly, tandem methods for the catalytic asymmetric preparation of enantioenriched β-hydroxy (E)-enamines and aminocyclopropanes have been developed, where a chiral amino alcohol-derived catalyst promotes highly enantioselective carbon-carbon bond formation. nih.gov The diastereoselective hydrogenation of these β-hydroxy enamines can then furnish syn-1,3-amino alcohols with high diastereoselectivity. nih.gov

Integration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.netrjpn.org These principles are increasingly being integrated into the synthesis of fine chemicals like this compound.

Methodological Advancements for Reduced Reagent Consumption

A key aspect of green chemistry is maximizing atom economy, which means that all materials used in a process should be incorporated into the final product. rjpn.org In the context of esterification, which is a fundamental step in the synthesis of this compound, traditional methods like the Fischer esterification often require an excess of one reagent and produce water as a byproduct, limiting conversion. researchgate.net

To overcome these limitations, several advancements have been made. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering reduced reaction times, increased yields, and decreased solvent use. acs.org Catalytic methods are also being developed to reduce reagent consumption. For example, a moisture-tolerant zirconium complex has been shown to be an effective catalyst for dehydrative esterification, providing a more sustainable alternative to stoichiometric activating agents. nih.govacs.org

Furthermore, the development of a synthesis method for L-alanine isopropyl ester hydrochloride using a catalytic amount of thionyl chloride and recoverable alumina significantly reduces the consumption of corrosive reagents and minimizes waste generation. google.com This method also allows for the reuse of isopropanol, further enhancing its green credentials. google.com

Interactive Data Table: Comparison of Synthetic Methods

Method Key Features Advantages Disadvantages
Gabriel Synthesis Formation of primary amines from alkyl halides. Well-established method. Poor atom economy due to stoichiometric use of phthalimide. rsc.org
Enzymatic Synthesis Utilizes enzymes like transaminases and oxidases. High stereoselectivity, mild reaction conditions. mdpi.comnih.gov Enzymes can be sensitive to reaction conditions.
Asymmetric Catalysis Employs chiral catalysts to induce enantioselectivity. High enantiomeric excess can be achieved. sigmaaldrich.com Catalysts can be expensive and require careful handling.
Microwave-Assisted Synthesis Uses microwave irradiation to accelerate reactions. Reduced reaction times, increased yields. acs.org Scalability can be an issue. researchgate.net
Catalytic Esterification Employs catalysts like zirconium complexes. Reduced reagent consumption, improved atom economy. nih.govacs.org Catalyst may require separation from the product.

Catalyst Recyclability and Solvent Re-use within Synthetic Protocols

The pursuit of sustainable and economically viable synthetic routes for this compound has placed significant emphasis on the development of protocols that incorporate catalyst recyclability and solvent re-use. These strategies are central to green chemistry principles, aiming to minimize waste, reduce operational costs, and lessen the environmental impact of the manufacturing process. Research in this area, while not always focused directly on this compound, provides valuable insights from analogous esterification and amination reactions.

Methodologies for the synthesis of amino acid ester hydrochlorides often employ catalysts that can be recovered and reused over multiple reaction cycles. nih.gov The choice of catalyst, whether homogeneous or heterogeneous, plays a crucial role in the ease and efficiency of its recycling. Heterogeneous catalysts, such as solid acid catalysts, are particularly advantageous as they can be easily separated from the reaction mixture by simple filtration or centrifugation, a process that is both time-efficient and economical on an industrial scale. mdpi.com

In the context of amino acid esterification, ion exchange resins have been utilized as catalysts. researchgate.net These solid-supported catalysts are inherently designed for easy recovery and regeneration, allowing for their repeated use in production cycles. Similarly, research on the esterification of fatty acids using zinc(II) salts has demonstrated a practical approach to catalyst recycling. nih.gov In this system, the catalyst, which is homogeneous during the reaction, precipitates as a carboxylate salt upon completion and can be filtered off and re-used in subsequent batches with minimal loss of activity. nih.gov This concept of a catalyst that changes phase for easy separation is a sophisticated strategy applicable to related syntheses.

Biocatalysis presents another frontier for recyclable catalysts in amino acid derivative synthesis. For instance, in the synthesis of isopropylamine (B41738) hydrochloride, the enzyme laccase has been employed as a catalyst. google.com A significant advantage of this biocatalyst is its straightforward recovery from the reaction medium by filtration, allowing it to be stored and re-used for subsequent reactions. google.com

The following tables present data from studies on catalyst and solvent re-use in processes analogous to the synthesis of this compound, illustrating the potential for sustainable practices.

Table 1: Catalyst Recyclability in Analogous Esterification and Amination Reactions

CatalystReactionRecovery MethodNumber of CyclesFinal Yield/ActivityReference
Zinc Oxide (ZnO)Esterification of Pelargonic AcidFiltration5~95% nih.gov
LaccaseSynthesis of IsopropylamineFiltrationMultiple (implied)Not specified google.com
Heterogeneous Rh catalystHydroformylation of 1-OcteneFiltration4Activity loss observed each cycle nih.gov
Self-assembled MetallacycleAcetalizationFiltrationAt least 5>90% nih.gov

This table is based on data from analogous reactions and is intended to be illustrative of the potential for catalyst recycling.

Table 2: Solvent Re-use in Amino Acid Ester Hydrochloride Synthesis

Solvent SystemPurposeRecovery MethodReported Yield with Re-useReference
MethanolReactant and water-carrying agentDistillation and water removal75-85% academax.comresearchgate.net
1,2-DichloroethaneAzeotropic water removalDistillation~65% academax.comresearchgate.net

This table is based on data from the synthesis of various amino acid ester hydrochlorides and highlights common solvent re-use strategies.

The integration of catalyst and solvent recycling into the synthetic protocols for this compound is a key area for process optimization. While direct data for this specific compound is limited in publicly available literature, the principles and successful demonstrations in closely related chemical systems provide a strong foundation for the development of greener and more cost-effective manufacturing processes.

Elucidation of Chemical Reactivity and Transformative Processes of Isopropyl 3 Aminopropanoate Hydrochloride

Fundamental Reaction Profiles of Amino Acid Esters

As a member of the amino acid ester class, Isopropyl 3-aminopropanoate hydrochloride is susceptible to a range of reactions typical for its constituent functional groups. These reactions are fundamental to its role in both laboratory synthesis and potential biochemical pathways.

The hydrolysis of an ester, which reverts it to its constituent carboxylic acid and alcohol, is a cornerstone reaction for compounds like this compound. ucoz.com This process can be catalyzed by either acid or base. ucoz.com Given that the starting material is a hydrochloride salt, the amino group is protonated, making acid-catalyzed hydrolysis a compatible pathway.

Acid-catalyzed hydrolysis typically proceeds through the AAC2 mechanism (acid-catalyzed, acyl-cleavage, bimolecular). ucoz.com The process involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol (B130326) yield the protonated 3-aminopropanoic acid.

Base-catalyzed hydrolysis, or saponification, generally follows the BAC2 mechanism (base-catalyzed, acyl-cleavage, bimolecular). ucoz.com This pathway involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. researchgate.net This forms a tetrahedral intermediate, which then collapses to form the carboxylate anion and isopropanol. researchgate.net The final step is an irreversible deprotonation of the resulting carboxylic acid by the base, driving the reaction to completion. ucoz.com However, for this compound, a sufficient amount of base would first be required to deprotonate the ammonium (B1175870) group before it could act as a catalyst for hydrolysis.

Metal complexes, such as those involving Palladium(II) or Copper(II), have also been shown to catalyze the hydrolysis of amino acid esters by acting as Lewis acids to activate the ester carbonyl group toward nucleophilic attack. researchgate.net

Table 1: Mechanistic Summary of Ester Hydrolysis

Mechanism Catalyst Description Key Intermediate
AAC2 Acid (e.g., H₃O⁺) Bimolecular acid-catalyzed hydrolysis involving acyl-oxygen cleavage. Tetrahedral intermediate
BAC2 Base (e.g., OH⁻) Bimolecular base-catalyzed hydrolysis (saponification) involving acyl-oxygen cleavage. Tetrahedral intermediate

| AAL1 | Acid (e.g., H₂SO₄) | Unimolecular acid-catalyzed hydrolysis involving alkyl-oxygen cleavage; common for esters with stable carbocation leaving groups (e.g., t-butyl). ucoz.com | Carbocation |

Transamination is a critical chemical reaction that involves the transfer of an amino group from an amino acid to a keto acid, resulting in a new amino acid and a new keto acid. pharmaguideline.comlumenlearning.com This process is fundamental in amino acid metabolism. taylorandfrancis.com For Isopropyl 3-aminopropanoate, the primary amine is the reactive site for this transformation.

In biological systems, this reaction is catalyzed by enzymes called aminotransferases or transaminases, which require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme. pharmaguideline.comwikipedia.org The mechanism proceeds in two main stages:

The amino group from Isopropyl 3-aminopropanoate is transferred to the PLP coenzyme, forming pyridoxamine-5'-phosphate (PMP) and releasing the corresponding keto acid, isopropyl 3-oxopropanoate. wikipedia.org

The PMP then transfers the amino group to a different keto acid (e.g., α-ketoglutarate) to form a new amino acid (e.g., glutamate), regenerating the PLP coenzyme. wikipedia.org

Non-enzymatic transamination can also occur, typically described as a nucleophilic substitution where one amine attacks another amine or ammonium salt. wikipedia.org These reactions are less common in a synthetic context for this type of transformation compared to the highly efficient enzymatic pathways.

While Isopropyl 3-aminopropanoate is already an ester, it can undergo transesterification . This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting Isopropyl 3-aminopropanoate with methanol and an acid catalyst would lead to the formation of Methyl 3-aminopropanoate and isopropanol.

The initial formation of amino acid esters from the parent amino acid (3-aminopropanoic acid) is challenging due to the zwitterionic nature of amino acids at neutral pH. acs.org Standard Fischer esterification, which involves heating a carboxylic acid with an excess of alcohol and an acid catalyst, is a common method. pearson.comaklectures.com Alternative methods provide milder conditions and often better yields, such as using thionyl chloride (SOCl₂) in the desired alcohol or employing reagents like trimethylchlorosilane (TMSCl) in methanol, which could be adapted for isopropanol. mdpi.comnih.gov

Role as a Versatile Synthetic Precursor and Chemical Building Block

The bifunctional nature of this compound—possessing both a nucleophilic amino group (after deprotonation) and an electrophilic ester carbonyl—makes it a valuable building block in organic synthesis.

Amino acids and their esters are widely utilized as versatile precursors for synthesizing biologically active molecules and natural products due to their availability and inherent chirality (though β-alanine is achiral). chemistryviews.org Isopropyl 3-aminopropanoate can serve as a scaffold for creating more complex structures.

Peptide Synthesis: The ester group serves as a protecting group for the carboxylic acid terminus. The amino group can be coupled with an N-protected amino acid to form a dipeptide. Subsequent deprotection of the ester allows for further chain elongation. acs.org

Heterocycle Synthesis: The amine and ester functionalities can be used in cyclization reactions to form various nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals.

Synthesis of Unnatural Amino Acids: The molecule can be a starting point for creating more complex or unnatural γ-amino acid derivatives, which are of interest for their pharmaceutical properties and their ability to influence peptide secondary structure. nih.gov Recent methodologies, including dual N-heterocyclic carbene (NHC) and photoredox catalysis, have been developed for the synthesis of γ-amino esters. nih.gov

The development of prodrugs is a key strategy to improve the pharmaceutical properties of a drug, such as its bioavailability, stability, or targeted delivery. nih.gov Amino acid esters are frequently used as "promoieties" that are conjugated to a parent drug. researchgate.net

The esterification of a drug containing a carboxylic acid with a moiety like Isopropyl 3-aminopropanoate can enhance its properties. Conversely, the amino group can be used to form an amide bond with a drug. The resulting amino acid ester prodrug can exhibit improved characteristics:

Enhanced Bioavailability: The amino acid moiety can facilitate transport across biological membranes, including the intestinal wall, by hijacking specific amino acid or peptide transporters. nih.gov

Increased Solubility: The hydrochloride salt of the amino group can significantly increase the aqueous solubility of a lipophilic drug.

Targeted Release: The ester bond is designed to be cleaved by esterase enzymes in the plasma or target tissues, releasing the active drug. mdpi.com

This approach has been successfully applied to numerous drugs to overcome limitations like poor absorption or toxicity. nih.govnih.gov

Table 2: Prodrug Strategies Involving Amino Acid Esters

Strategy Purpose Mechanism of Action Example Application
Ester Linkage Improve oral bioavailability of polar drugs. Masks polar groups, increasing lipophilicity for membrane transport. The ester is later cleaved by esterases. Valacyclovir, the L-valyl ester prodrug of acyclovir. nih.gov
Amide Linkage Target specific transporters (e.g., PEPT1). The amino acid or peptide structure is recognized by transporters, enhancing cellular uptake. Targeting anticancer agents to tumors overexpressing peptide transporters. nih.gov

| Increased Solubility | Formulate poorly soluble drugs for intravenous administration. | The amino group is salified (e.g., as a hydrochloride), which dramatically increases water solubility. | Metronidazole N,N-dimethylglycine ester hydrochloride. |

Based on a comprehensive review of available scientific literature, it is not possible to provide an article on "this compound" that adheres to the specified outline. The search for scholarly articles, patents, and chemical databases did not yield any information supporting the use of this compound in the requested applications.

Specifically, no evidence was found to substantiate its:

Utility in peptide bond formation or peptidomimetic synthesis.

Function as an initiator in controlled polymerization processes.

Deployment as a chiral auxiliary in enantioselective reactions.

Contribution to the synthesis of optically pure products.

The provided outline details specific and advanced chemical applications for which there is no documented role for this compound in the reviewed sources. Therefore, generating an article based on this structure would be scientifically inaccurate.

Advanced Research Applications and Methodological Investigations Utilizing Isopropyl 3 Aminopropanoate Hydrochloride

Biochemical Research Applications as a Chemical Tool

The versatility of Isopropyl 3-aminopropanoate hydrochloride allows its use in various biochemical research applications, contributing to a deeper understanding of biological systems.

In the field of proteomics, which involves the large-scale study of proteins, chemical labeling techniques are indispensable for protein profiling and quantification. nih.gov Methods such as stable isotope labeling and mass tagging are employed to monitor biological processes and specifically detect protein modifications. nih.gov this compound, containing a reactive primary amine and an ester group, possesses the potential to be utilized as a chemical tag.

Protein labeling can be achieved by attaching specific chemical groups to the ε-amino group of lysine (B10760008) residues, the N-terminus of proteins, or cysteine residues. nih.gov The amine group in this compound could be chemically modified to create a bespoke labeling reagent. Furthermore, if synthesized with stable isotopes (e.g., ¹³C or ¹⁵N), it could serve as an isotopic tag for quantitative mass spectrometry-based proteomics. nih.gov This approach, known as chemical labeling, allows for the differential labeling of protein samples for comparative analysis. nih.gov For instance, one sample could be labeled with the light (¹²C) version of the reagent and another with the heavy (¹³C) version, enabling accurate quantification of protein abundance changes between the samples when analyzed by mass spectrometry. nih.gov

The study of metabolic pathways, or metabolomics, often relies on the use of internal standards for accurate quantification of metabolites. thermofisher.comisolife.nl Stable isotope-labeled compounds are particularly valuable as internal standards because they have nearly identical chemical properties to their unlabeled counterparts but can be distinguished by mass spectrometry. isolife.nl This allows for correction of variations in sample preparation and analysis, leading to more reliable and reproducible results. isolife.nl

This compound, when synthesized with stable isotopes, can serve as an excellent internal standard for studies investigating pathways involving β-alanine. β-alanine is a precursor for the synthesis of carnosine, a dipeptide with important physiological functions, including pH regulation in muscle cells. sigmaaldrich.comebi.ac.uk By using isotopically labeled this compound, researchers can trace the metabolic fate of β-alanine and accurately quantify its conversion to carnosine and other metabolites. sigmaaldrich.com This is crucial for understanding the regulation of these pathways in health and disease.

Moreover, β-alanine itself acts as a neurotransmitter, interacting with glycine (B1666218) receptors. sigmaaldrich.com The use of labeled this compound can aid in studying the transport and metabolism of β-alanine within the nervous system.

Understanding enzyme kinetics and reaction mechanisms is fundamental to biochemistry and drug discovery. This compound, as an analogue of β-alanine, can be used to probe the active sites of enzymes that recognize β-alanine or similar structures.

A study on β-alanine analogues and their effect on carnosine-synthetase, the enzyme responsible for carnosine synthesis, revealed that these analogues can act as inhibitors. nih.gov For example, 3-aminopropanesulfonic acid (APS) was found to be a competitive inhibitor with respect to β-alanine, indicating that it binds to the same active site. nih.gov In contrast, 5-aminovaleric acid (5-AV) showed non-competitive inhibition, suggesting it binds to a different site on the enzyme. nih.gov

Based on these findings, this compound could be investigated as a potential substrate or inhibitor of carnosine-synthetase and other enzymes. Kinetic studies would determine its binding affinity (Kᵢ) and mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such information is invaluable for mapping enzyme active sites and understanding the structural requirements for substrate binding and catalysis.

β-Alanine Analogue Enzyme Inhibition Type Effect
3-aminopropanesulfonic acid (APS)Carnosine-synthetaseCompetitiveInhibits carnosine synthesis by competing with β-alanine for the active site. nih.gov
5-aminovaleric acid (5-AV)Carnosine-synthetase (rat)Non-competitiveInhibits carnosine synthesis by binding to a site other than the active site. nih.gov

Design and Development of Novel Chemical Entities

The chemical structure of this compound makes it an attractive starting point for the design and synthesis of new molecules with potential therapeutic applications.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. medchemexpress.com By systematically modifying a lead compound, chemists can identify the key structural features responsible for its effects. medchemexpress.com

This compound provides a simple scaffold that can be readily modified. For instance, the primary amine can be acylated or alkylated to introduce a variety of substituents. The isopropyl ester can be hydrolyzed and re-esterified with different alcohols to explore the impact of the ester group on activity.

SAR studies on N-acyl-β-alanine amides have shown that while the acyl and amide moieties can be varied to improve properties, the core β-alanine structure is often crucial for maintaining antiproliferative activity. nih.gov Similarly, research on β-alanine derivatives as glucagon (B607659) receptor antagonists demonstrated that optimization of the lead structure led to compounds with significantly improved binding affinity and metabolic stability. nih.gov These examples highlight how SAR studies, starting from a simple β-alanine ester like this compound, can lead to the development of potent and selective drug candidates.

Modification Site Potential Modifications Purpose of Modification in SAR
Primary AmineAcylation, Alkylation, SulfonylationExplore interactions with target proteins, modulate polarity and hydrogen bonding capacity. nih.gov
Isopropyl EsterHydrolysis followed by re-esterification with various alcoholsInvestigate the role of the ester group in potency, selectivity, and pharmacokinetic properties. nih.gov
Carbonyl GroupReduction to alcohol, conversion to amideAlter electronic properties and hydrogen bonding potential.

Compound libraries are essential tools in drug discovery and chemical biology, providing a diverse set of molecules for high-throughput screening. wikipedia.org Academic compound libraries often aim to explore novel chemical space to identify new biological probes and starting points for drug development programs.

β-Alanine and its derivatives are valuable components of such libraries due to their presence in natural products and their ability to act as peptidomimetics. asinex.com Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and oral bioavailability. Libraries of β-amino acid-containing compounds have been developed to explore new chemical space and identify novel bioactive molecules. asinex.com

This compound can serve as a building block for the synthesis of diverse compound libraries. Its simple structure and reactive functional groups allow for its incorporation into a wide range of molecular scaffolds through combinatorial chemistry approaches. These libraries can then be screened against various biological targets to identify new hits for further development. The inclusion of such derivatives in screening libraries increases the structural diversity and potential for discovering novel protein-ligand interactions. acs.org

Studies in Polymer Chemistry and Advanced Materials Science

Mechanisms of Polymerization Initiation

Information regarding the specific mechanisms by which this compound would initiate polymerization is not available in published research. General chemical principles suggest that its amino group could potentially act as an initiating species, possibly through a radical or other mechanism, but this has not been documented or studied in the context of polymer synthesis.

Synthesis of Polymers with Tailored Molecular Weights and Properties

There is no available research data to demonstrate the use of this compound for the synthesis of polymers with tailored molecular weights and properties. Consequently, no data tables on monomer types, reaction conditions, or resulting polymer characteristics can be provided.

Rigorous Analytical Methodologies for Characterization and Quantification in Academic Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation of Isopropyl 3-aminopropanoate hydrochloride, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the expected signals in a solvent like Deuterium Oxide (D₂O) would correspond to the protons of the isopropyl group and the ethyl chain of the propanoate moiety. The hydrochloride salt form means the amine protons (NH₃⁺) may exchange with the solvent, sometimes leading to a broad signal or no observable signal. The integration of the peak areas corresponds to the ratio of protons in each environment. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org For this compound, five distinct signals are expected, corresponding to the carbonyl carbon, the two carbons of the ethyl backbone, the methine carbon of the isopropyl group, and the two equivalent methyl carbons of the isopropyl group. libretexts.orgrsc.org The chemical shifts are indicative of the carbon's bonding and electronic environment.

A representative summary of predicted NMR data is presented below.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~4.90 Septet -CH(CH₃)₂
¹H ~3.30 Triplet -CH₂-NH₃⁺
¹H ~2.80 Triplet -C(=O)-CH₂-
¹H ~1.25 Doublet -CH(CH₃)₂
¹³C ~172 Singlet C=O (Ester Carbonyl)
¹³C ~69 Singlet -CH(CH₃)₂
¹³C ~36 Singlet -CH₂-NH₃⁺
¹³C ~33 Singlet -C(=O)-CH₂-
¹³C ~21 Singlet -CH(CH₃)₂

Note: Predicted values are based on the analysis of structurally similar compounds such as Ethyl 3-aminopropanoate hydrochloride and Isopropyl propanoate. Actual values may vary based on solvent and experimental conditions. libretexts.orgchemicalbook.com

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorption bands include a strong, sharp peak for the ester carbonyl (C=O) stretch, broad absorptions for the N-H stretching of the primary ammonium (B1175870) group (NH₃⁺), C-O stretching of the ester, and various C-H stretching and bending vibrations for the alkyl portions of the molecule. researchgate.netthermofisher.comresearchgate.net

Predicted FT-IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3100 - 2800 N-H Stretch (broad) Primary Ammonium Salt (-NH₃⁺)
2980 - 2850 C-H Stretch Alkyl groups
~1735 C=O Stretch (strong) Ester
~1600 N-H Bend (asymmetric) Primary Ammonium Salt (-NH₃⁺)
~1500 N-H Bend (symmetric) Primary Ammonium Salt (-NH₃⁺)
1250 - 1000 C-O Stretch Ester

Note: These are typical ranges and the exact peak positions can be influenced by the sample state (e.g., KBr pellet, Nujol mull) and intermolecular interactions. researchgate.netspectrabase.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is most effective for compounds containing chromophores—structural features with π-electron systems or non-bonding valence electrons that absorb light at specific wavelengths.

This compound lacks extensive conjugated systems or strong chromophores. The primary absorbing feature is the carbonyl group of the ester, which undergoes a weak n→π* electronic transition. This absorption is typically observed in the far UV region, around 200-220 nm, and may not be useful for routine quantification unless a specialized detector is used. rsc.org Therefore, UV-Vis spectroscopy is generally not the primary method for analyzing this compound, though it may be employed for detection in chromatographic techniques at low wavelengths.

High-Resolution Chromatographic Separation and Analysis

Chromatographic methods are indispensable for separating this compound from impurities, starting materials, or by-products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. lcms.cz Due to the polar and ionic nature of the compound, reversed-phase HPLC is a common approach.

A typical method would involve a C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or ammonium acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govhelixchrom.com The pH of the mobile phase is a critical parameter to ensure consistent retention and peak shape. Detection is often performed using a UV detector set at a low wavelength (e.g., 205-210 nm) to capture the carbonyl absorbance. scispace.com For enhanced sensitivity, especially for impurity profiling, derivatization with a UV-active or fluorescent tag can be employed. google.comcuni.cz

Typical HPLC Parameters for this compound Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 0.02 M Potassium Phosphate, pH adjusted) and Acetonitrile/Methanol
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 35 °C
Detection UV at ~210 nm
Injection Volume 10 - 20 µL

Note: Method parameters must be optimized and validated for specific applications, such as separating the target compound from its enantiomer or related impurities. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry, making it a powerful tool for confirming the identity and structural characteristics of this compound.

Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, to generate the protonated molecular ion [M+H]⁺. The mass analyzer then determines the mass-to-charge ratio (m/z) of this ion, providing confirmation of the compound's molecular weight (167.63 g/mol ). smolecule.com

Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this process, the molecular ion is fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include the loss of the isopropyl group, the loss of isopropanol (B130326), and cleavage of the ester bond. nih.govnih.govmdpi.com

Predicted LC-MS Data for this compound

Analysis Mode Ion Calculated m/z Interpretation
MS [M+H]⁺ 168.10 Protonated Molecular Ion
MS/MS [M+H - C₃H₇]⁺ 125.06 Loss of isopropyl radical
MS/MS [M+H - C₃H₈O]⁺ 108.04 Loss of isopropanol
MS/MS [C₃H₈N]⁺ 58.07 Iminium ion from amine terminus

Note: The molecular formula of the neutral compound is C₆H₁₃NO₂. The hydrochloride salt dissociates in solution. Fragmentation patterns are predictive and serve to confirm the structure. nih.govlibretexts.org

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). waters.com This enhancement is primarily achieved through the use of columns packed with sub-2 µm particles, which operate at higher pressures. waters.com For a compound like this compound, which is a hydrophilic amino acid ester, UPLC provides a powerful tool for achieving efficient separation from potential impurities and related compounds.

Given that this compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, two primary UPLC strategies are often employed: pre-column derivatization or the use of advanced detection techniques like mass spectrometry (MS).

Pre-column Derivatization UPLC:

A widely adopted method for the analysis of amino acids and their derivatives is pre-column derivatization. The Waters ACQUITY UPLC® Amino Acid Analysis (AAA) Solution, for instance, utilizes AccQ•Tag™ Ultra reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to derivatize primary and secondary amines. waters.com The resulting derivatives are highly fluorescent and UV-active, allowing for sensitive detection.

A hypothetical UPLC method for the analysis of derivatized this compound could be as follows:

ParameterCondition
System Waters ACQUITY UPLC System
Column AccQ•Tag™ Ultra C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A AccQ•Tag Ultra Eluent A
Mobile Phase B AccQ•Tag Ultra Eluent B
Flow Rate 0.7 mL/min
Column Temp. 60 °C
Injection Vol. 1.0 µL
Detection UV at 260 nm
Gradient A predefined gradient optimized for amino acid separation

This method would provide excellent resolution and sensitivity for quantifying this compound and separating it from other amino-containing impurities.

UPLC with Mass Spectrometry (UPLC-MS):

For direct analysis without derivatization, coupling UPLC with a mass spectrometer (UPLC-MS) is a highly specific and sensitive approach. nih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for retaining and separating polar analytes like this compound. nih.gov

A potential UPLC-MS method could be configured as follows:

ParameterCondition
System UPLC system coupled to a tandem quadrupole mass spectrometer
Column Mixed-Mode (e.g., Reversed-Phase/Cation-Exchange) Column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Ionization Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to Isopropyl 3-aminopropanoate

This non-derivatization approach simplifies sample preparation and provides high specificity through mass-based detection.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) within a sample. davidson.edu In the context of this compound (C₆H₁₄ClNO₂), elemental analysis serves as a crucial tool for verifying the empirical formula and, importantly, for confirming the stoichiometric integrity of the hydrochloride salt. nih.govreddit.com

The formation of the hydrochloride salt involves the protonation of the primary amine group by hydrochloric acid. smolecule.com Elemental analysis can confirm the 1:1 molar ratio between the Isopropyl 3-aminopropanoate free base and HCl by comparing the experimentally determined elemental composition with the theoretical values.

Theoretical vs. Experimental Data for Stoichiometric Verification:

ElementTheoretical % for C₆H₁₄ClNO₂Hypothetical Experimental %Deviation
Carbon (C)42.99%43.15%+0.16%
Hydrogen (H)8.42%8.35%-0.07%
Chlorine (Cl)21.15%21.05%-0.10%
Nitrogen (N)8.36%8.41%+0.05%
Oxygen (O)*19.09%19.04%-0.05%

*Oxygen is typically determined by difference.

Development and Validation of Robust Analytical Methods for Related Compounds and Synthetic Impurities

The synthesis of this compound typically involves the esterification of 3-aminopropanoic acid with isopropanol in the presence of an acid catalyst. smolecule.com This process can lead to the presence of unreacted starting materials and potential by-products. Therefore, the development and validation of robust analytical methods to detect and quantify these related substances are critical for ensuring the quality and purity of the final product. The validation of such analytical procedures should adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. jordilabs.comich.orgpharmavalidation.in

Potential Related Compounds and Synthetic Impurities:

3-Aminopropanoic acid: Unreacted starting material.

Isopropanol: Unreacted starting material and residual solvent. news-medical.net

Di-isopropyl 3,3'-iminodipropanoate: A potential impurity formed by the reaction of two molecules of the product or starting materials.

Polymeric impurities: Higher molecular weight species formed through side reactions.

Method Development and Validation Strategy:

A stability-indicating UPLC-MS method is often the preferred approach for impurity profiling. The method development process involves screening different columns (e.g., C18, mixed-mode) and mobile phase conditions (pH, organic modifier) to achieve optimal separation of the main component from all potential and known impurities. nih.gov

Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines, which include the following parameters: jordilabs.comeuropa.eu

Specificity: The ability to unequivocally assess the analyte in the presence of impurities and degradants. This is often demonstrated by spiking the sample with known impurities. ich.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value, typically assessed through recovery studies of spiked impurities.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By implementing and validating such a robust analytical method, researchers can confidently ascertain the purity profile of this compound, ensuring the reliability of their scientific investigations.

Future Research Trajectories and Scholarly Perspectives

Exploration of Novel Biocatalytic Pathways for Sustainable Synthesis

Researchers have successfully employed lipases for the kinetic resolution of racemic β-amino acid esters through hydrolysis. mdpi.com For instance, lipase (B570770) PSIM from Burkholderia cepacia has been used for the enantioselective hydrolysis of racemic β-amino carboxylic ester hydrochloride salts, yielding products with excellent enantiomeric excess (ee) and good chemical yields. mdpi.com This highlights the potential of lipases in producing optically pure β-amino acid derivatives. The use of enzymes like lipases is advantageous due to their stability, mild reaction conditions, and commercial availability, making them suitable for industrial-scale applications. mdpi.com

Another promising biocatalytic route is the Michael addition reaction catalyzed by enzymes. Lipases have been shown to catalyze the Michael addition of amines to acrylates to produce β-amino acid esters. mdpi.com Continuous-flow microreactor systems using immobilized lipases, such as Lipozyme TL IM, have been developed for the synthesis of these esters, demonstrating the potential for scalable and continuous production. mdpi.com Furthermore, transaminases are being investigated for the generation of β-amino acids from their corresponding β-keto acid precursors, offering a direct route to the desired products. researchgate.net

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Identifying new enzymes from diverse natural sources and engineering existing ones to improve their substrate specificity, stability, and catalytic efficiency for the synthesis of isopropyl 3-aminopropanoate. This includes enhancing their performance in non-aqueous solvents and at higher temperatures. astrazeneca.combohrium.com

Process Optimization: Optimizing reaction conditions in biocatalytic systems, such as solvent choice, temperature, pH, and substrate concentration, to maximize product yield and enantioselectivity. The use of design of experiments (DoE) can facilitate this optimization process. nih.gov

Immobilization Techniques: Advancing enzyme immobilization techniques to enhance catalyst reusability and stability, thereby reducing production costs and improving the sustainability of the process. nih.govnih.gov

Expanded Applications in the Rational Design of Chemical Probes for Biological Systems

Isopropyl 3-aminopropanoate hydrochloride and its derivatives are valuable scaffolds for the rational design of chemical probes to study biological systems. These probes are essential tools for visualizing, identifying, and quantifying the activity of specific enzymes and other biomolecules within their native environments.

The β-amino acid structure is a key component in many biologically active molecules and can be incorporated into peptidomimetics to enhance metabolic stability. nih.gov This makes derivatives of isopropyl 3-aminopropanoate attractive for developing probes that can resist degradation by proteases, allowing for longer-term studies in biological systems. nih.gov The rational design of such probes often involves computational modeling to predict binding affinities and specific interactions with the target biomolecule.

Recent advancements have focused on creating activity-based probes (ABPs) that covalently bind to the active site of a target enzyme. acs.org For example, derivatives of β-amino acids could be functionalized with a reactive group (warhead) that forms a stable bond with a specific residue in the enzyme's active site, and a reporter tag (like a fluorophore) for detection. The design of these probes requires a deep understanding of the enzyme's structure and catalytic mechanism. acs.org

Future research directions in this field include:

Development of Novel Warheads and Reporter Tags: Synthesizing new reactive groups that can target a wider range of enzyme classes with greater specificity. Exploring novel fluorophores and other reporter tags will enable more sensitive and multiplexed imaging experiments.

Target Identification and Validation: Utilizing chemical probes based on isopropyl 3-aminopropanoate to identify new protein targets for therapeutic intervention. This involves screening the probes against complex biological samples and identifying the proteins they interact with. nih.gov

In Vivo Imaging: Designing probes with improved cell permeability and in vivo stability to enable the visualization of enzyme activity in living organisms. This is crucial for understanding the role of enzymes in disease progression and for the development of new diagnostic tools. nih.gov

Integration with Other 'Omics' Technologies: Combining the use of chemical probes with proteomics, genomics, and metabolomics to gain a more comprehensive understanding of the biological pathways in which the target enzymes are involved.

In-depth Mechanistic Investigations of Compound-Enzyme Interactions at the Molecular Level

Understanding the molecular interactions between this compound and its derivatives with enzymes is fundamental for drug design and the development of potent and selective inhibitors. Kinetic studies are a primary tool for elucidating these mechanisms.

Enzyme inhibition can be broadly categorized as reversible or irreversible. Reversible inhibitors, which can be competitive, non-competitive, or uncompetitive, bind to the enzyme through non-covalent interactions. youtube.com The type of inhibition can be determined by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), often visualized using Lineweaver-Burk plots. nih.gov For example, a competitive inhibitor increases the apparent Km without affecting Vmax. youtube.com

Derivatives of 3-aminopropanone have been investigated as inhibitors of enzymes like trypanothione (B104310) reductase (TR), a key enzyme in Leishmania parasites. mdpi.com Docking studies have suggested that these compounds can bind to a unique site at the entrance of the NADPH binding cavity, which is absent in the human homolog, glutathione (B108866) reductase, indicating potential for selective inhibition. mdpi.com The mode of inhibition for some aminoalkanol derivatives has been identified as competitive, with their affinity for the enzyme depending on the substituents on the core molecule. nih.gov

Future research will likely focus on:

Advanced Kinetic Analysis: Employing more sophisticated kinetic models to describe complex inhibition mechanisms, including slow-binding inhibition and the effects of allosteric modulators.

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of enzyme-inhibitor complexes. These structures provide direct insights into the binding mode and the specific molecular interactions that are crucial for inhibitor potency and selectivity.

Biophysical Techniques: Utilizing methods such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and nuclear magnetic resonance (NMR) spectroscopy to characterize the thermodynamics and kinetics of inhibitor binding. nih.gov

Mutagenesis Studies: Creating site-directed mutants of the target enzyme to probe the role of individual amino acid residues in inhibitor binding and catalysis. This helps to validate the binding modes predicted by structural and computational studies.

Interactive Data Table: Enzyme Inhibition Types and Their Kinetic Effects

Inhibition TypeEffect on VmaxEffect on KmBinding Site
Competitive UnchangedIncreasesBinds to the active site, competing with the substrate.
Non-competitive DecreasesUnchangedBinds to an allosteric site on the enzyme or enzyme-substrate complex.
Uncompetitive DecreasesDecreasesBinds only to the enzyme-substrate complex at an allosteric site.

Advanced Computational Chemistry and Molecular Modeling for Predicting Reactivity and Conformation

Computational chemistry and molecular modeling are indispensable tools in modern chemical research, providing powerful methods to predict the reactivity and conformational preferences of molecules like this compound. These techniques offer insights that can guide experimental design and accelerate the discovery process.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of molecules, providing information about their geometry, energy, and reactivity. rsc.org For instance, DFT calculations can be used to predict the transition state structures and activation energies of reactions, helping to elucidate reaction mechanisms. nih.gov The conformation of a molecule, which is its three-dimensional shape, significantly influences its physical properties and biological activity. Computational methods can be used to explore the conformational landscape of a molecule and identify its most stable conformers. beilstein-journals.org

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent or a protein binding site. These simulations are particularly useful for understanding how a ligand like an isopropyl 3-aminopropanoate derivative binds to and interacts with a target enzyme. The results from these simulations can be used to predict binding affinities and guide the design of more potent inhibitors.

Future research in this area will focus on:

Improved Force Fields and QM Methods: Developing more accurate and efficient computational methods to handle larger and more complex molecular systems.

Machine Learning and Artificial Intelligence: Integrating machine learning algorithms with computational chemistry to develop predictive models for chemical reactivity and biological activity. nih.gov These models can be trained on large datasets of experimental and computational data to rapidly screen virtual compound libraries.

Multi-scale Modeling: Combining different computational techniques (e.g., QM/MM) to study complex biological processes that span multiple length and time scales. This allows for a more realistic and comprehensive description of compound-enzyme interactions.

Prediction of Reaction Outcomes: Developing computational tools that can accurately predict the products and yields of chemical reactions, which would be invaluable for synthetic planning and process optimization.

Interactive Data Table: Computational Chemistry Methods and Their Applications

MethodDescriptionKey Applications
Quantum Mechanics (QM) Solves the Schrödinger equation to describe the electronic structure of atoms and molecules.Calculating molecular geometries, energies, reaction mechanisms, and spectroscopic properties.
Density Functional Theory (DFT) A class of QM methods that calculates the electronic structure based on the electron density.Widely used for its balance of accuracy and computational cost in studying chemical reactivity. rsc.org
Molecular Mechanics (MM) Uses classical physics to model the interactions between atoms in a molecule based on a force field.Exploring the conformational space of large molecules and performing molecular dynamics simulations.
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time.Studying protein folding, ligand binding, and the dynamic behavior of biological systems.
Quantitative Structure-Activity Relationship (QSAR) Develops mathematical models that relate the chemical structure of a compound to its biological activity.Predicting the activity of new compounds and guiding lead optimization in drug discovery. nih.gov

Q & A

Q. What are the common synthetic routes for preparing isopropyl 3-aminopropanoate hydrochloride, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves esterification of β-alanine with isopropyl alcohol under acidic catalysis, followed by hydrochlorination. Key steps:

Esterification : React β-alanine with excess isopropyl alcohol in the presence of concentrated sulfuric acid (H₂SO₄) at 60–80°C for 6–8 hours .

Hydrochlorination : Treat the ester intermediate with dry HCl gas in anhydrous ethanol or isopropyl alcohol, maintaining pH < 3 to precipitate the hydrochloride salt .
Optimization: Use a molar ratio of 1:3 (β-alanine:isopropyl alcohol) and monitor pH during HCl addition to avoid over-acidification, which may degrade the ester .

Q. How can researchers purify this compound to achieve >95% purity?

  • Methodological Answer : Purification methods include:
  • Recrystallization : Dissolve the crude product in hot ethanol, filter to remove insoluble impurities, and cool to 4°C for crystallization. Repeat twice for higher purity .
  • Column Chromatography : Use silica gel (60–120 mesh) with a mobile phase of chloroform:methanol (9:1 v/v) to separate polar byproducts .
  • HPLC : Employ a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) for analytical validation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the ester and amine proton environments (e.g., δ ~1.2 ppm for isopropyl CH₃, δ ~3.4 ppm for NH₃⁺) in D₂O or DMSO-d₆ .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 182.1 (C₆H₁₃NO₂·HCl) .
  • FT-IR : Identify N-H stretches (~2500 cm⁻¹ for NH₃⁺) and ester C=O (~1730 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis .
  • Spill Management : Neutralize spills with sodium bicarbonate and rinse with copious water .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of hydrochlorination in isopropyl 3-aminopropanoate synthesis?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model proton transfer steps between HCl and the amine group using Gaussian 16 with B3LYP/6-31G(d) basis sets. Analyze transition states for energy barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. isopropyl alcohol) on reaction kinetics using GROMACS .

Q. What factors influence the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Hygroscopicity : Store in desiccators with silica gel to prevent moisture absorption, which promotes hydrolysis .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition onset temperatures (>150°C) .
  • pH Sensitivity : Avoid prolonged exposure to alkaline conditions (pH > 8) to prevent ester bond cleavage .

Q. How can contradictory data on reaction yields from different synthesis routes be resolved?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use a factorial approach to test variables (e.g., catalyst type, temperature) and identify interactions affecting yield .
  • Quality-by-Design (QbD) : Map critical process parameters (CPPs) using ANOVA to optimize robustness .

Q. What advanced applications does this compound have in medicinal chemistry?

  • Methodological Answer :
  • Prodrug Design : Utilize the ester moiety for lipophilic delivery of amine-containing drugs (e.g., β-blockers) .
  • Peptide Synthesis : Act as a protecting group for amines during solid-phase synthesis, cleaved via acidic conditions .

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Feasible Synthetic Routes

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Isopropyl 3-aminopropanoate hydrochloride
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Isopropyl 3-aminopropanoate hydrochloride

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